REACTION_CXSMILES
|
[OH:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9](=[O:30])[CH:10]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[C:31](OC(=O)C)(=O)[CH3:32].N1C=CC=CC=1>C1(C)C=CC=CC=1>[CH3:31][C:32]1[O:1][C:2]2[C:3]([C:9](=[O:30])[CH:10]=1)=[CH:4][CH:5]=[CH:6][C:7]=2[CH3:8]
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Name
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1-(2-hydroxy-3-methylphenyl)-2-(triphenylphosphoranylidene)ethanone
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Quantity
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27.5 g
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Type
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reactant
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Smiles
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OC1=C(C=CC=C1C)C(C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
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Name
|
|
Quantity
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13.7 g
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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11.1 g
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Type
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reactant
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Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is then heated
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Type
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TEMPERATURE
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Details
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under reflux for 6 h
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Duration
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6 h
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Type
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WASH
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Details
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the solution is washed with saturated sodium carbonate solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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CUSTOM
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Details
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The solvent is removed in vacuo
|
Type
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CUSTOM
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Details
|
the residue is purified by column chromatography (mobile phase: cyclohexane/ethyl acetate 7:3→4:6)
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Name
|
|
Type
|
product
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Smiles
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CC=1OC2=C(C=CC=C2C(C1)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |